molecular formula C22H19N5O6 B11258498 9-(1,3-dioxaindan-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

9-(1,3-dioxaindan-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B11258498
M. Wt: 449.4 g/mol
InChI Key: TXOKEXIYBBFOAN-UHFFFAOYSA-N
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Description

“9-(1,3-dioxaindan-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic compound that belongs to the class of purine derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(1,3-dioxaindan-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the 1,3-dioxaindan moiety: This can be achieved through the cyclization of appropriate diol precursors under acidic conditions.

    Introduction of the ethoxy and hydroxy groups: These functional groups can be introduced through selective etherification and hydroxylation reactions.

    Construction of the purine core: The purine core can be synthesized using condensation reactions involving appropriate amines and carbonyl compounds.

    Final coupling and functionalization: The final steps involve coupling the purine core with the 1,3-dioxaindan moiety and introducing the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

    Optimization of reaction conditions: Temperature, pressure, and solvent selection to maximize yield and purity.

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification techniques: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“9-(1,3-dioxaindan-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of novel purine derivatives with potential biological activities.

Biology

    Enzyme inhibition studies: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.

Medicine

    Drug development: Due to its complex structure, the compound may have potential as a lead compound in drug discovery for various diseases.

Industry

    Material science: The compound’s unique structure may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “9-(1,3-dioxaindan-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Adenosine derivatives: Compounds with similar purine cores, such as adenosine and its analogs.

    Xanthine derivatives: Compounds like caffeine and theobromine, which also contain purine structures.

Uniqueness

    Structural complexity: The presence of the 1,3-dioxaindan moiety and the ethoxy and hydroxy groups makes this compound unique compared to simpler purine derivatives.

    Potential biological activity: The specific functional groups and their positions may confer unique biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19N5O6

Molecular Weight

449.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxopurine-6-carboxamide

InChI

InChI=1S/C22H19N5O6/c1-3-31-14-6-4-5-12(18(14)28)20-24-16(19(23)29)17-21(25-20)27(22(30)26(17)2)11-7-8-13-15(9-11)33-10-32-13/h4-9,28H,3,10H2,1-2H3,(H2,23,29)

InChI Key

TXOKEXIYBBFOAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3C)C4=CC5=C(C=C4)OCO5)C(=O)N

Origin of Product

United States

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